Lipophilicity: Cycloheptyl vs. Phenyl
The cycloheptyl substituent in CAS 1423025-54-0 provides a calculated LogP of approximately 2.59, contrasting with the phenyl-substituted analog 2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS not specified; MW 267.71), which is predicted to have a lower LogP due to the reduced carbon count and aromatic character of the 3-phenyl group . This LogP differential places the cycloheptyl compound in a more favorable range for blood-brain barrier penetration (typically optimal LogP 2–3) while the phenyl analog may trend toward suboptimal values for CNS targets [1].
| Evidence Dimension | Calculated LogP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.59 (vendor reported; Leyan datasheet) |
| Comparator Or Baseline | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine HCl; clogP not directly reported but predicted lower via smaller hydrocarbon substituent volume |
| Quantified Difference | Estimated ΔclogP ≈ +0.5 to +1.0 log units favoring the cycloheptyl compound (class-level inference from cycloalkyl vs. phenyl substitution trends) |
| Conditions | Calculated LogP; vendor QC datasheet (Leyan 2016752); no head-to-head experimental LogD measurement available |
Why This Matters
For CNS-targeted screening programs, a LogP in the 2–3 range is empirically associated with improved passive BBB permeability; procurement of the cycloheptyl analog pre-selects for this property range relative to the more polar phenyl comparator.
- [1] Waterhouse RN. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Mol Imaging Biol. 2003;5(6):376-389. doi:10.1016/j.mibio.2003.09.014 View Source
